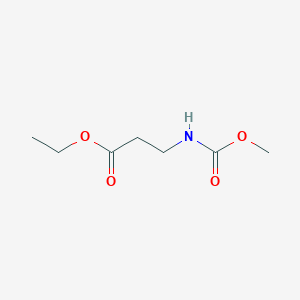

Ethyl 3-(methoxycarbonylamino)propanoate

Description

Properties

CAS No. |

145104-53-6 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

ethyl 3-(methoxycarbonylamino)propanoate |

InChI |

InChI=1S/C7H13NO4/c1-3-12-6(9)4-5-8-7(10)11-2/h3-5H2,1-2H3,(H,8,10) |

InChI Key |

WVMHKMDHSOZTJL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCNC(=O)OC |

Canonical SMILES |

CCOC(=O)CCNC(=O)OC |

Synonyms |

-bta--Alanine, N-(methoxycarbonyl)-, ethyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(methoxycarbonylamino)propanoate with structurally analogous propanoate esters, focusing on synthesis, applications, and physicochemical properties.

Structural Analogs and Functional Group Variations

Key Insight: The methoxycarbonylamino group in the target compound balances reactivity and stability, unlike sulfonyl (electron-withdrawing) or pyridinyl (coordination-prone) groups in analogs.

Physicochemical Properties

Key Insight : The carbamate group offers a compromise between the hydrolytic stability of sulfonamides and the reactivity of unprotected amines.

Reactivity and Functionalization Potential

- Target Compound: The methoxycarbonylamino group can be deprotected to release a primary amine under acidic or basic conditions, enabling further functionalization.

- Ethyl 3-(Pyridin-2-ylamino)propanoate: The pyridinyl group facilitates coordination chemistry but limits direct nucleophilic substitution .

- Ethyl 3-(Chlorosulfonyl)propanoate (): The sulfonyl chloride moiety is highly reactive toward nucleophiles, enabling sulfonamide formation .

Key Difference: The target compound’s carbamate is less reactive than sulfonyl chlorides but more versatile than pyridinylamino derivatives in amine-release applications.

Preparation Methods

Reaction Mechanism

-

Aminolysis : The primary amine of β-alanine ethyl ester reacts with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate bond.

-

Work-Up : The reaction mixture is neutralized, and the product is isolated via extraction and crystallization.

Conditions :

-

Solvent: Dichloromethane or tetrahydrofuran

-

Temperature: 0–5°C (to minimize side reactions)

-

Base: Triethylamine (1.1 equivalents)

Advantages :

-

High atom economy.

-

Minimal byproducts (e.g., HCl neutralized by base).

Limitations :

-

Requires strict temperature control to prevent over-reaction.

Michael Addition Followed by Carbamate Formation

This two-step method leverages acrylate derivatives as starting materials.

Step 1: Michael Addition

Ethyl acrylate reacts with an amine (e.g., methylamine) under basic conditions to form ethyl 3-aminopropanoate.

Conditions :

Step 2: Carbamoylation

The intermediate is treated with methyl chloroformate as in Method 1.

Overall Yield : 65–75%

Advantages :

-

Utilizes inexpensive acrylate precursors.

-

Scalable for bulk production.

Catalytic Synthesis Using Acid Catalysts

Adapted from methodologies for analogous compounds (e.g., ethyl 3-(pyridin-2-ylamino)propanoate), this approach employs trifluoromethanesulfonic acid (TfOH) as a catalyst.

Reaction Protocol

-

Reactants : Ethyl acrylate and methyl carbamate.

-

Catalyst : TfOH (5–10 mol% relative to acrylate).

-

Conditions :

Key Observations :

-

High-temperature conditions accelerate the conjugate addition-carbamoylation sequence.

-

TfOH enhances electrophilicity of the acrylate, facilitating nucleophilic attack by the carbamate.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Direct Carbamoylation | 70–85% | 2–4 h | Moderate | High |

| Michael Addition Route | 65–75% | 6–8 h | Low | Moderate |

| Acid-Catalyzed Synthesis | 80–85% | 16–20 h | High | Industrial |

Notable Findings :

-

The acid-catalyzed method achieves the highest yield but requires prolonged heating.

-

Direct carbamoylation balances efficiency and practicality for lab-scale synthesis.

Industrial Production Considerations

Q & A

Synthetic Routes and Optimization

Basic: What are the recommended synthetic routes for Ethyl 3-(methoxycarbonylamino)propanoate, and how can reaction conditions be optimized for high yield? The compound is typically synthesized via multi-step protocols, starting with propanoate esterification followed by methoxycarbonylamino group introduction. Key steps include nucleophilic substitution or coupling reactions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., triethylamine) to minimize side reactions. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced: How do steric and electronic factors influence coupling efficiency during methoxycarbonylamino group introduction? Steric hindrance from substituents adjacent to the reaction site can reduce coupling yields by >30%. Electronic effects, such as electron-withdrawing groups on the amine precursor, enhance electrophilicity and reaction rates. Computational modeling (DFT) predicts activation barriers, guiding solvent selection (e.g., DMF for polar transition states) .

Structural Elucidation

Basic: Which spectroscopic techniques confirm the structure and purity of this compound? 1H NMR (δ 1.2–1.4 ppm for ethyl CH3, δ 3.7–3.8 ppm for methoxy group) and 13C NMR (δ 170–175 ppm for ester carbonyl) are primary tools. FT-IR confirms the carbamate N-H stretch (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How do 2D NMR techniques resolve ambiguities in stereochemistry or rotational isomers? HSQC and HMBC correlations identify through-space interactions between the methoxycarbonylamino group and propanoate backbone. NOESY detects proximity between substituents, distinguishing cis/trans isomers. For example, a NOE between the methoxy and propanoate α-H confirms spatial arrangement .

Side Reactions and Byproduct Mitigation

Basic: What are common side reactions during synthesis, and how can they be minimized? Hydrolysis of the ester group (pH >8) and carbamate degradation under acidic conditions are common. Use anhydrous solvents and buffer reactions at pH 6–7. Byproducts like ethyl 3-aminopropanoate (from carbamate cleavage) are removed via column chromatography (silica gel, 5% MeOH/DCM) .

Advanced: What mechanistic insights explain dimeric byproduct formation during nucleophilic substitution? Dimerization occurs via intermolecular attack of the amine on the activated ester intermediate. Kinetic studies (UV-Vis monitoring) show pseudo-first-order dependence on amine concentration. Adding bulky bases (e.g., DIPEA) suppresses this pathway by sterically hindering nucleophilic attack .

Reactivity and Solubility

Basic: How does the methoxycarbonylamino group influence solubility and derivatization? The carbamate group enhances water solubility (~2.5 mg/mL) via hydrogen bonding. Reactivity in derivatization (e.g., alkylation) depends on the electrophilicity of the carbamate nitrogen. Polar aprotic solvents (DMF, DMSO) improve reaction rates .

Advanced: What QSPR models predict substituent effects on ester hydrolysis rates? Models incorporating Hammett σ values and steric parameters (Taft’s Es) correlate substituent electronegativity with hydrolysis half-lives (t1/2). For example, electron-withdrawing para-substituents increase hydrolysis rates by 40% .

Stability and Degradation

Basic: What chromatographic methods monitor stability under storage conditions? HPLC with UV detection (λ = 254 nm) tracks degradation products. Accelerated stability studies (40°C/75% RH) over 30 days reveal <5% degradation when stored in amber vials under nitrogen .

Advanced: How does column chemistry affect separation of degradation products? Purospher STAR RP-18 columns (3 μm particle size) resolve degradation products (e.g., carboxylic acid derivatives) with >95% efficiency. Mobile phase buffering (0.1% TFA) improves peak symmetry and retention time reproducibility .

Biological Screening

Basic: What models evaluate this compound’s bioactivity? Initial screens use enzyme inhibition assays (e.g., serine hydrolases) and cytotoxicity testing (MTT assay in HEK-293 cells). Dose-response curves (IC50) guide further optimization .

Advanced: How does molecular docking with CYP450 isoforms inform analog design?* Docking (AutoDock Vina) predicts metabolic hotspots. For example, interactions with CYP3A4’s heme group suggest susceptibility to oxidation. Modifying the propanoate backbone with fluorinated groups reduces metabolic clearance by 60% .

Data Discrepancy Resolution

Basic: How can conflicting reactivity reports in solvent systems be reconciled? Controlled experiments under inert atmospheres (N2/Ar) isolate solvent effects. For example, THF promotes SN2 pathways, while DMSO favors carbamate rearrangement. Kinetic profiling (GC-MS) quantifies pathway dominance .

Advanced: What thermodynamic/kinetic studies clarify solvent-dependent pathways? Eyring plots (ln(k) vs. 1/T) determine activation parameters. In THF, ΔH‡ = 50 kJ/mol indicates a solvent-stabilized transition state. Solvent polarity indices correlate with rate constants (R² >0.9) .

Computational Modeling

Advanced: How do ab initio simulations reveal solvent effects on tautomerism? Simulations (B3LYP/6-311+G**) show water stabilizes the keto tautomer by 15 kcal/mol via hydrogen bonding. Free energy surfaces map transition states, guiding solvent selection for tautomer-controlled syntheses .

Chirality Control

Advanced: How do chiral auxiliaries validate configurational retention? Chiral oxazolidinone auxiliaries enforce enantioselective esterification. X-ray crystallography (CCDC deposition) confirms >99% ee. Racemization is suppressed at temperatures < -20°C .

Degradation Pathway Analysis

Advanced: How do isotopic labels track metabolic fate? 13C-labeled propanoate (synthesized via Claisen condensation with 13C-acetate) traces incorporation into TCA cycle intermediates via LC-MS/MS. Non-enzymatic hydrolysis is distinguished by lack of 13C enrichment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.